(2,3-Dihydro-1H-inden-2-YL)methanol

Description

Properties

IUPAC Name |

2,3-dihydro-1H-inden-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVJTHHSGWAIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281573 | |

| Record name | 2-Indanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-45-4 | |

| Record name | 2-Hydroxymethylindane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Indanmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Indanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-inden-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxymethylindane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425V2UFV9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2,3-Dihydro-1H-inden-2-YL)methanol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of (2,3-Dihydro-1H-inden-2-YL)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound, a key aromatic alcohol, has emerged as a valuable building block in modern medicinal chemistry and materials science. Its rigid, bicyclic indane scaffold combined with a reactive primary hydroxyl group makes it a versatile intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. We delve into its significance as a core structure in tubulin polymerization inhibitors and as a pharmacophore in neuroscience research, offering field-proven insights and detailed experimental considerations.

Introduction: The Indane Scaffold in Modern Chemistry

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in drug discovery. Its conformational rigidity and defined three-dimensional shape allow for precise orientation of functional groups, which is critical for optimizing interactions with biological targets. This compound (CAS No. 5445-45-4) embodies this potential, serving as a non-chiral starting material that can be elaborated into a diverse array of more complex molecules. Its primary application lies in serving as an intermediate for investigational anticancer agents and compounds targeting neurodegenerative diseases.[1][2] This guide aims to be a definitive resource, consolidating critical technical data to empower researchers in leveraging this compound for their discovery programs.

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling and processing.[1]

Chemical Structure

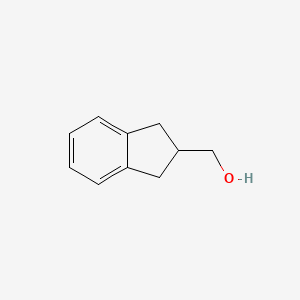

The structure of this compound features a fused benzene ring and a cyclopentane ring, with a hydroxymethyl group attached at the C2 position of the cyclopentane ring.

Caption: Chemical structure of this compound.

Core Properties

The physical properties of this compound are summarized below. These data are critical for reaction setup, purification, and safety assessments.

| Property | Value | Source |

| CAS Number | 5445-45-4 | [3] |

| Molecular Formula | C₁₀H₁₂O | [4] |

| Molecular Weight | 148.20 g/mol | [1] |

| Boiling Point | 264 °C | [4] |

| Density | 1.08 g/cm³ | [1] |

| Flash Point | 122.4 °C | [1] |

| Appearance | Colorless to pale yellow liquid (typical) | General Knowledge |

| Solubility | Soluble in organic solvents (e.g., methanol, chloroform, ethyl acetate); limited solubility in water | General Chemical Principles |

Spectroscopic Characterization (Predicted)

| Technique | Predicted Spectral Features |

| ¹H NMR (500 MHz, CDCl₃) | δ ~7.10-7.25 (m, 4H, Ar-H), δ ~3.65 (d, 2H, -CH₂OH), δ ~2.80-3.00 (m, 4H, Ar-CH₂-), δ ~2.50 (m, 1H, -CH-), δ ~1.60 (br s, 1H, -OH). |

| ¹³C NMR (125 MHz, CDCl₃) | δ ~141 (Ar-C, quaternary), δ ~126 (Ar-CH), δ ~124 (Ar-CH), δ ~68 (-CH₂OH), δ ~45 (-CH-), δ ~35 (Ar-CH₂-). |

| FT-IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (sp² C-H stretch), ~2950 cm⁻¹ (sp³ C-H stretch), ~1470 cm⁻¹ (C=C aromatic stretch), ~1050 cm⁻¹ (C-O stretch). |

| Mass Spec. (EI) | m/z (%): 148 (M⁺), 117 (M⁺ - CH₂OH), 91. |

Note: Chemical shifts (δ) are reported in parts per million (ppm). These are estimated values and should be confirmed by experimental data.

Synthesis and Manufacturing

This compound is not a naturally occurring compound and must be prepared synthetically. A common and efficient laboratory-scale approach involves the reduction of a suitable carbonyl precursor, such as an ester or a ketone.

Proposed Synthetic Workflow

A robust synthetic route begins with the commercially available 2-Indanone. The workflow involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce a carboxylate group, followed by reduction. A more direct approach is the reduction of ethyl 2,3-dihydro-1H-indene-2-carboxylate.

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol: Reduction of an Indene-2-carboxylate Ester

This protocol is a generalized representation. Researchers must adapt it based on specific laboratory conditions and safety assessments.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Substrate: A solution of ethyl 2,3-dihydro-1H-indene-2-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Causality: The slow, cooled addition is crucial to control the highly exothermic reaction between LiAlH₄ and the ester, preventing dangerous temperature spikes and side reactions.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching and Workup: The reaction is carefully quenched by cooling back to 0 °C and slowly adding water, followed by 15% aqueous sodium hydroxide, and then more water. This sequence is critical for safely decomposing excess hydride and precipitating aluminum salts into a filterable solid. The resulting slurry is stirred for 1 hour until a white precipitate forms.

-

Isolation and Purification: The solids are removed by filtration through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its primary alcohol functional group. The hydroxyl group is both weakly acidic and nucleophilic, allowing for a wide range of transformations.[5][6]

Caption: Key reactions of this compound.

-

Esterification: The alcohol readily reacts with carboxylic acids or, more efficiently, with acyl chlorides and anhydrides in the presence of a base (e.g., pyridine) to form esters. This is a common strategy in medicinal chemistry to create prodrugs or modify solubility.[7]

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane.[8] Stronger oxidants like chromic acid would lead to the carboxylic acid.

-

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group but can be converted to a good leaving group and substituted by a halide.[7][9] Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for producing the corresponding alkyl chloride or bromide via an Sₙ2 mechanism.[7]

-

Etherification: Deprotonation with a strong base like sodium hydride (NaH) generates the corresponding alkoxide, a potent nucleophile. This alkoxide can then be reacted with an alkyl halide in a Williamson ether synthesis to form an ether linkage.[5]

Applications in Research and Drug Development

The true value of this compound lies in its application as a core scaffold for bioactive molecules.

Tubulin Polymerization Inhibitors

Microtubules are essential for cell division, making them a prime target for anticancer drugs.[1] Compounds that inhibit the polymerization of tubulin can arrest the cell cycle and induce apoptosis in cancer cells.[10][11] The indane scaffold present in this compound serves as a rigid core for building molecules that bind to the colchicine site on tubulin.[1] The hydroxymethyl group is a key handle for derivatization, allowing chemists to attach other pharmacophoric elements required for potent inhibitory activity. The synthesis of novel acridane-based and pyrrole-based tubulin inhibitors highlights the modular approach where different core structures are elaborated to optimize biological activity.[11][12]

Neuroscience Research

The 2,3-dihydro-1H-indene structure is also a recognized pharmacophore in neuroscience. Derivatives have been investigated as dual-target inhibitors for complex neurodegenerative diseases like Alzheimer's.[1] For instance, novel 2,3-dihydro-1H-inden-1-ones have been designed as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE), both of which are implicated in the pathology of Alzheimer's disease.[2] this compound provides a strategic starting point for the synthesis of such multi-target ligands.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) was not publicly available for this review, general precautions for aromatic alcohols should be followed.[3][13]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water and soap. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.[13]

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. Available at: [Link]

-

Berlicki, Ł., et al. (2008). Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. PubMed. Available at: [Link]

-

Chen, J., et al. (2022). Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects. Journal of Medicinal Chemistry. Available at: [Link]

-

Cho, Y. S., et al. (2025). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. National Institutes of Health. Available at: [Link]

-

Deng, Y., et al. (2022). Discovery of novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

-

Encyclopædia Britannica. (2025). Alcohol - Reactions, Chemistry, Uses. Britannica. Available at: [Link]

-

Michigan State University. (n.d.). Alcohol Reactivity. MSU Chemistry. Available at: [Link]

-

MySkinRecipes. (n.d.). 2-Hydroxymethylindane. MySkinRecipes. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. Available at: [Link]

-

KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols. Organic Chemistry II. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. YouTube. Available at: [Link]

-

precisionFDA. (n.d.). (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (S)-. precisionFDA. Available at: [Link]

-

OpenStax. (2023). 17.6 Reactions of Alcohols. Organic Chemistry. Available at: [Link]

-

National Institutes of Health. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC. Available at: [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones. Google Patents.

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. RSC Publishing. Available at: [Link]

-

Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Available at: [Link]

-

precisionFDA. (n.d.). (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-. precisionFDA. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. PubMed. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 5445-45-4 | FAA44545 [biosynth.com]

- 5. Alcohol Reactivity [www2.chemistry.msu.edu]

- 6. 1.2 Reactions of Alcohols – Organic Chemistry II [kpu.pressbooks.pub]

- 7. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 8. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. tcichemicals.com [tcichemicals.com]

(2,3-Dihydro-1H-inden-2-YL)methanol CAS number 5445-45-4

An In-depth Technical Guide to (2,3-Dihydro-1H-inden-2-YL)methanol (CAS: 5445-45-4): A Core Scaffold for Modern Therapeutics

Abstract

This compound, CAS Number 5445-45-4, is a pivotal chemical intermediate that has garnered significant attention in medicinal chemistry and pharmaceutical research. Its rigid, bicyclic indane framework serves as a versatile and sterically defined scaffold for the synthesis of novel bioactive molecules. This technical guide provides an in-depth exploration of its chemical properties, a robust and validated synthesis protocol, comprehensive analytical methodologies for quality control, and a detailed overview of its applications in drug discovery. Specifically, this document highlights its role as a foundational building block for potent tubulin polymerization inhibitors and as a key pharmacophore in the development of agents targeting neurodegenerative diseases. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value intermediate in their research and development programs.

Introduction: The Strategic Importance of the Indane Scaffold

The 2,3-dihydro-1H-indene (indane) nucleus is a privileged scaffold in modern drug discovery. Its unique conformational rigidity and three-dimensional structure provide an ideal platform for orienting functional groups in precise vectors to optimize interactions with biological targets.[1] Unlike more flexible aliphatic or acyclic linkers, the indane core reduces the entropic penalty upon binding to a protein, often leading to enhanced potency and selectivity. Derivatives of the indane core are associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective properties.[1][2]

This compound is a particularly valuable derivative. The primary alcohol moiety serves as a versatile chemical handle for subsequent synthetic transformations, allowing for the facile introduction of diverse functionalities through esterification, etherification, oxidation, or conversion to leaving groups for nucleophilic substitution. This strategic positioning of a reactive group on the robust indane backbone makes it a critical starting material for constructing complex molecular architectures aimed at challenging therapeutic targets.[3][4]

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental for its effective use in synthesis, ensuring safe handling, and predicting its behavior in various solvent systems. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5445-45-4 | [3][5] |

| Molecular Formula | C₁₀H₁₂O | [3][5] |

| Molecular Weight | 148.20 g/mol | [3][6][7] |

| Boiling Point | 264 °C | [8] |

| Density | 1.08 g/cm³ | [4] |

| Flash Point | 122.4 °C | [4] |

| InChI Key | ULVJTHHSGWAIOA-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1C(CC2=CC=CC=C21)CO | [8] |

Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved through the reduction of a commercially available and stable precursor, 2,3-Dihydro-1H-indene-2-carboxylic acid. The choice of reducing agent is critical; while milder agents like sodium borohydride are generally ineffective for reducing carboxylic acids, a powerful hydride donor such as lithium aluminum hydride (LiAlH₄) provides a clean and high-yielding conversion to the corresponding primary alcohol.[1][2]

Synthesis Pathway: Reduction of 2,3-Dihydro-1H-indene-2-carboxylic acid

The reaction proceeds via a two-step mechanism. First, the LiAlH₄ reduces the carboxylic acid to an intermediate aldehyde. Because aldehydes are more reactive towards LiAlH₄ than the starting carboxylic acid, this intermediate is immediately reduced further to the lithium alkoxide salt. A subsequent aqueous acidic workup is required to neutralize the excess hydride reagent and protonate the alkoxide to yield the final primary alcohol product.[3]

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

Causality: Anhydrous conditions are absolutely critical for this reaction. LiAlH₄ reacts violently with water, which would not only quench the reagent, reducing the yield, but also pose a significant safety hazard. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic, can be rigorously dried, and effectively solvates the aluminum species.

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Suspension: Add anhydrous THF (100 mL) to the flask. Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄) (1.5 eq.) to the THF with stirring. Note: LiAlH₄ is a fine powder and can be pyrophoric; handle with extreme care.

-

Substrate Addition: Dissolve 2,3-Dihydro-1H-indene-2-carboxylic acid (1.0 eq., e.g., 5.0 g) in anhydrous THF (25 mL).[9] Using a dropping funnel, add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction and effervescence.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching (Workup): Cool the reaction flask back to 0 °C. The workup must be performed with extreme caution to safely quench the excess LiAlH₄. Sequentially and dropwise, add:

-

Water (X mL)

-

15% aqueous NaOH solution (X mL)

-

Water (3X mL) (Where X = grams of LiAlH₄ used). This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable aluminum salt precipitate.

-

-

Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Extraction & Drying: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification by Flash Column Chromatography

Causality: The crude product will likely contain minor impurities. Flash column chromatography is an effective method for separating the target alcohol from non-polar byproducts and polar baseline impurities based on differential polarity.[10][11] Silica gel, a polar stationary phase, will retain the polar alcohol more strongly than non-polar impurities.

-

Column Packing: Prepare a glass column with silica gel as the stationary phase using a slurry packing method with a non-polar solvent (e.g., hexane).[12][13]

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the resulting powder onto the top of the packed column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% Hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and monitor them by TLC. The desired product, being a moderately polar alcohol, will elute as the solvent polarity increases.

-

Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a purified solid or oil.

Analytical Validation and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of quality control.

Caption: A comprehensive analytical workflow for the validation of synthesized material.

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is an ideal technique for assessing the purity of volatile and semi-volatile organic compounds.[14] The gas chromatograph separates components of the sample in time, and the mass spectrometer provides the mass-to-charge ratio of the eluting compound, confirming its molecular weight.[15][16]

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

GC Column Selection: Use a low-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane) suitable for separating aromatic alcohols.[14]

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure rapid volatilization (e.g., 250 °C).

-

GC Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. Scan a mass range from m/z 40 to 400.

-

Data Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram. The mass spectrum of the main peak should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (148.2 g/mol ).

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum will confirm the presence and connectivity of all non-exchangeable protons. Expected signals would include:

-

A multiplet in the aromatic region (δ ~7.1-7.3 ppm) corresponding to the four protons on the benzene ring.

-

Signals for the aliphatic protons of the five-membered ring and the methylene group of the alcohol, likely appearing as complex multiplets in the upfield region (δ ~2.5-3.5 ppm).

-

A signal for the hydroxyl proton (-OH), which is typically a broad singlet and its chemical shift is concentration-dependent. This peak can be confirmed by a D₂O exchange experiment, where the peak disappears.[17]

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Core Applications in Drug Discovery

The utility of this compound is most evident in its application as a core building block for sophisticated therapeutic agents.

Caption: Key application areas for this compound in drug discovery.

As a Scaffold for Tubulin Polymerization Inhibitors

One of the most promising applications of this compound is in the development of novel anticancer agents.[4] Research has demonstrated that derivatives synthesized from this core scaffold can function as potent inhibitors of tubulin polymerization by binding to the colchicine site.[3] By disrupting microtubule dynamics, these compounds effectively halt the cell cycle and induce apoptosis in rapidly dividing cancer cells. Furthermore, this mechanism of action also confers anti-angiogenic properties, disrupting the formation of new blood vessels that tumors require for growth and metastasis.[3]

Role in Neuroscience Research

The rigid 2,3-dihydro-1H-indene structure is a recognized and valuable pharmacophore in neuroscience.[3] Its ability to present substituents in a well-defined spatial orientation makes it an excellent starting point for designing ligands that can interact with complex targets in the central nervous system. It has been incorporated into molecules investigated as dual-target inhibitors for multifactorial conditions such as Alzheimer's disease, where hitting multiple pathological pathways simultaneously may offer a superior therapeutic outcome.[4]

Safety, Handling, and Storage

This compound is intended for research use only.[3][8] As with all chemical intermediates, it should be handled by trained personnel in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Safety Data Sheet (SDS): A comprehensive SDS containing detailed safety, handling, and disposal information is available from suppliers and should be consulted before use.[5]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its robust and conformationally restricted scaffold, combined with a synthetically versatile primary alcohol, provides an ideal platform for the development of next-generation therapeutics. The validated protocols for its synthesis, purification, and analysis presented in this guide offer a reliable framework for its utilization. As research in oncology and neuroscience continues to demand novel molecular architectures with improved potency and selectivity, the importance of foundational building blocks like this compound will only continue to grow.

References

-

University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

-

OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Design, Synthesis and Pharmacological Evaluation of Pyrimidine Fused Indane-1,3-dione Derivatives. Retrieved from [Link]

-

Scribd. (n.d.). Indane Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-dihydro-1H-inden-2-yl(naphthalen-1-yl)methanol. Retrieved from [Link]

-

University of Arizona. (n.d.). Column chromatography. Retrieved from [Link]

-

LabRulez GCMS. (n.d.). DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. Retrieved from [Link]

-

University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

-

Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. orgosolver.com [orgosolver.com]

- 4. This compound|CAS 5445-45-4 [benchchem.com]

- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. Page loading... [guidechem.com]

- 7. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 5445-45-4 | FAA44545 [biosynth.com]

- 9. 25177-85-9|2,3-Dihydro-1H-indene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. columbia.edu [columbia.edu]

- 11. web.uvic.ca [web.uvic.ca]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. Column chromatography - Wikipedia [en.wikipedia.org]

- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. gcms.labrulez.com [gcms.labrulez.com]

- 16. youtube.com [youtube.com]

- 17. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Synthesis of (2,3-Dihydro-1H-inden-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indane Scaffold

The 2,3-dihydro-1H-indene, commonly known as the indane scaffold, is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive template for the design of potent and selective therapeutic agents. The title compound, (2,3-Dihydro-1H-inden-2-YL)methanol, serves as a versatile building block for the synthesis of a wide array of biologically active molecules, including potent tubulin polymerization inhibitors with potential applications in oncology. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this valuable intermediate, detailing the underlying chemical principles and offering step-by-step experimental protocols.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the formation of the indane ring system, followed by esterification, and culminating in the reduction of the ester to the desired primary alcohol. This strategy offers a robust and adaptable pathway, allowing for modifications and the introduction of diversity at various stages.

Caption: Overall synthetic workflow.

Step 1: Synthesis of 2,3-Dihydro-1H-indene-2-carboxylic Acid via Malonic Ester Synthesis

The initial and crucial step involves the construction of the indane ring system functionalized with a carboxylic acid at the 2-position. The malonic ester synthesis provides a classic and efficient method for this transformation.[1][2][3][4]

Reaction Scheme:

Caption: Malonic ester synthesis of the carboxylic acid intermediate.

Causality Behind Experimental Choices:

-

Base: Sodium ethoxide is employed to deprotonate diethyl malonate, forming a resonance-stabilized enolate. This enolate is a potent nucleophile, essential for the subsequent alkylation step.

-

Solvent: Anhydrous ethanol is the solvent of choice as it is the conjugate acid of the ethoxide base, thus preventing unwanted transesterification reactions.

-

Alkylating Agent: α,α'-Dibromo-o-xylene serves as the dielectrophile, reacting with two equivalents of the malonate enolate to construct the five-membered ring of the indane system.

-

Hydrolysis and Decarboxylation: Acidic workup with heating facilitates the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, which readily undergoes decarboxylation to yield the desired monosubstituted carboxylic acid.

Experimental Protocol:

-

Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add a solution of α,α'-dibromo-o-xylene (1.0 eq) in anhydrous ethanol dropwise to the enolate solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis and Decarboxylation: After cooling to room temperature, carefully add an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Heat the mixture to reflux for an additional 2-3 hours to effect hydrolysis and decarboxylation.

-

Work-up and Isolation: Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization.

Step 2: Fischer Esterification to Ethyl 2,3-Dihydro-1H-indene-2-carboxylate

With the carboxylic acid in hand, the next step is its conversion to the corresponding ethyl ester. The Fischer esterification is a straightforward and acid-catalyzed method for this purpose.[5][6][7][8]

Reaction Scheme:

Caption: Fischer esterification of the carboxylic acid.

Causality Behind Experimental Choices:

-

Excess Alcohol: Ethanol is used in large excess to serve as both the reactant and the solvent, driving the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

-

Removal of Water: The reaction is typically performed under reflux with a Dean-Stark apparatus to remove the water formed as a byproduct, further shifting the equilibrium towards the product.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq) in a large excess of absolute ethanol, add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reflux: Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After cooling, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.[9][10][11][12][13]

Step 3: Reduction of Ethyl 2,3-Dihydro-1H-indene-2-carboxylate with Lithium Aluminum Hydride

The final step is the reduction of the ethyl ester to the target primary alcohol, this compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[14][15][16]

Reaction Scheme:

Caption: LiAlH4 reduction of the ester to the primary alcohol.

Causality Behind Experimental Choices:

-

Reducing Agent: LiAlH₄ is a potent source of hydride ions (H⁻) and is highly effective in reducing esters to primary alcohols. Milder reducing agents like sodium borohydride are generally not reactive enough for this transformation.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential, as LiAlH₄ reacts violently with protic solvents such as water and alcohols.

-

Work-up: A careful aqueous work-up is necessary to quench the excess LiAlH₄ and to hydrolyze the intermediate aluminum alkoxide complex to liberate the desired alcohol. The Fieser work-up is a commonly employed and reliable procedure for this purpose.[17][18]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere.

-

Addition of Ester: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Add a solution of ethyl 2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up (Fieser Method): Cool the reaction mixture back to 0 °C and cautiously add, in a dropwise manner, water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.

-

Isolation and Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography on silica gel or by vacuum distillation.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Ethyl 2,3-dihydro-1H-indene-2-carboxylate | C₁₂H₁₄O₂ | 190.24 | Colorless oil | 7.20-7.10 (m, 4H), 4.15 (q, J=7.1 Hz, 2H), 3.30-3.20 (m, 1H), 3.15-3.05 (m, 4H), 1.25 (t, J=7.1 Hz, 3H) | 174.5, 141.0, 126.5, 124.5, 60.5, 45.0, 36.5, 14.0 | 2980, 1730 (C=O), 1460, 1180 |

| This compound | C₁₀H₁₂O | 148.20 | White solid | 7.21-7.11 (m, 4H), 3.70 (d, J=6.5 Hz, 2H), 3.00-2.90 (m, 2H), 2.85-2.75 (m, 2H), 2.50-2.40 (m, 1H), 1.75 (br s, 1H) | 141.5, 126.4, 124.6, 67.0, 42.0, 36.0 | 3350 (O-H), 3020, 2920, 1480, 1040 |

Conclusion

The synthetic pathway detailed in this guide offers a reliable and well-precedented route to this compound. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently execute this synthesis and adapt it for the preparation of novel indane-based compounds with potential therapeutic applications. The provided protocols, when followed with appropriate laboratory safety practices, will yield the target molecule in good purity and yield, ready for further elaboration in drug discovery and development programs.

References

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Fischer Esterification - Department of Chemistry, University of California, Irvine. Available at: [Link]

-

Malonic Ester Synthesis - Organic Chemistry Tutor. Available at: [Link]

-

Experiment 10. Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

-

Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism - AdiChemistry. Available at: [Link]

-

-

The Fischer Esterification. Available at: [Link]

-

-

Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. Available at: [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

-

Malonic ester synthesis - Wikipedia. Available at: [Link]

-

Malonic Ester Synthesis | OpenOChem Learn. Available at: [Link]

-

Malonic Ester Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. Available at: [Link]

-

ethyl 2,3-dihydro-1H-indene-2-carboxylate | C12H14O2 | CID 15280733 - PubChem. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate - PubChem. Available at: [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Available at: [Link]

-

Isolation And Purification Of Substance By Column Chromatography | Request PDF. Available at: [Link]

-

Fig. S6 13 C NMR spectrum of ethyl 1H-indene-2-carboxylate (6c). - ResearchGate. Available at: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

-

Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Available at: [Link]

-

Workup: Aluminum Hydride Reduction - Department of Chemistry : University of Rochester. Available at: [Link]

-

Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]

-

L-VALINOL - Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 4. Malonic Ester Synthesis [organic-chemistry.org]

- 5. cerritos.edu [cerritos.edu]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. athabascau.ca [athabascau.ca]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. lcms.cz [lcms.cz]

- 12. rsc.org [rsc.org]

- 13. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 14. adichemistry.com [adichemistry.com]

- 15. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Workup [chem.rochester.edu]

- 18. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of (2,3-Dihydro-1H-inden-2-YL)methanol: A Technical Guide

Introduction

(2,3-Dihydro-1H-inden-2-YL)methanol is a key chemical intermediate with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol .[1] Its structural framework, featuring a dihydroindene core and a primary alcohol functional group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for researchers to confirm its identity, assess its purity, and elucidate its role in subsequent chemical transformations.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide will utilize predicted data from validated computational models and established principles of spectroscopic interpretation. This approach offers a robust framework for researchers to anticipate and interpret their own experimental findings.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic signatures. The structure of this compound is presented below, with key proton and carbon environments labeled for reference in the subsequent NMR analysis.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic, benzylic, aliphatic, and alcohol protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.10 | Multiplet | 4H | Ar-H |

| ~3.70 | Doublet | 2H | -CH₂OH |

| ~3.05 | Doublet of Doublets | 2H | Ar-CH ₂- (benzylic) |

| ~2.65 | Doublet of Doublets | 2H | Ar-CH ₂- (benzylic) |

| ~2.50 | Multiplet | 1H | -CH -CH₂OH |

| ~1.60 | Singlet (broad) | 1H | -OH |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (δ ~7.20 - 7.10 ppm): The four protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region of the spectrum. Their chemical equivalence is broken by the fused five-membered ring, leading to overlapping signals.

-

Methylene Protons of the Methanol Group (δ ~3.70 ppm): The two protons of the -CH₂OH group are diastereotopic due to the adjacent chiral center (C2). They are expected to appear as a doublet, coupled to the methine proton at C2.

-

Benzylic Protons (δ ~3.05 and ~2.65 ppm): The four benzylic protons on C1 and C3 are also diastereotopic. They will likely appear as two separate signals, each as a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the methine proton at C2.

-

Methine Proton (δ ~2.50 ppm): The single proton at the C2 position is coupled to the four benzylic protons and the two methylene protons of the methanol group, resulting in a complex multiplet.

-

Alcohol Proton (δ ~1.60 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: ~3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the symmetry of the indane portion of the molecule, some carbon signals will be equivalent.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~142.5 | Ar-C (quaternary, C3a, C7a) |

| ~126.5 | Ar-C H (C4, C7) |

| ~124.5 | Ar-C H (C5, C6) |

| ~67.0 | -C H₂OH |

| ~45.0 | -C H-CH₂OH |

| ~35.0 | Ar-C H₂- (benzylic, C1, C3) |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (δ ~142.5 - 124.5 ppm): The spectrum is expected to show three signals for the six aromatic carbons. The two quaternary carbons (C3a and C7a) will appear as a single peak around 142.5 ppm. The four aromatic CH carbons will give two distinct signals due to symmetry.

-

Alcohol Methylene Carbon (δ ~67.0 ppm): The carbon of the -CH₂OH group is expected to be in this region, deshielded by the attached oxygen atom.

-

Methine Carbon (δ ~45.0 ppm): The C2 carbon, being an aliphatic CH group, will appear further upfield.

-

Benzylic Carbons (δ ~35.0 ppm): The two equivalent benzylic carbons (C1 and C3) will give a single signal in the aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz (for a 400 MHz ¹H instrument) or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 512-1024, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600-3200 | Strong, Broad | O-H stretch | Alcohol |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 3000-2850 | Medium | C-H stretch | Aliphatic |

| 1600-1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1260-1000 | Strong | C-O stretch | Primary Alcohol |

Interpretation of the IR Spectrum

-

O-H Stretch (3600-3200 cm⁻¹): The most prominent feature will be a strong, broad absorption band in this region, which is characteristic of the hydroxyl group involved in hydrogen bonding.

-

C-H Stretches (3100-2850 cm⁻¹): The spectrum will show absorptions for both aromatic C-H bonds (just above 3000 cm⁻¹) and aliphatic C-H bonds (just below 3000 cm⁻¹).

-

Aromatic C=C Stretches (1600-1450 cm⁻¹): A series of medium to weak bands in this region confirms the presence of the benzene ring.

-

C-O Stretch (1260-1000 cm⁻¹): A strong band in this region is indicative of the C-O single bond of the primary alcohol.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Processing: A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation.

Predicted Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 148. This peak, corresponding to the intact molecule with one electron removed, should be observable.

-

Base Peak: m/z = 117. Loss of the hydroxymethyl radical (•CH₂OH, 31 Da) from the molecular ion is a very favorable fragmentation pathway, leading to a stable benzylic carbocation. This is expected to be the most intense peak in the spectrum.

-

Other Significant Fragments:

-

m/z = 130: Loss of water (H₂O, 18 Da) from the molecular ion.

-

m/z = 115: Loss of a hydrogen atom from the m/z 117 fragment, followed by rearrangement to a stable tropylium-like ion.

-

m/z = 91: A common fragment for alkylbenzenes, corresponding to the tropylium ion (C₇H₇⁺).

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By leveraging predictive models and fundamental spectroscopic principles, researchers can confidently approach the characterization of this important chemical intermediate. The detailed interpretations of the predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for identity confirmation, purity assessment, and further investigation of the chemical reactivity of this compound. It is important to note that while predicted data is a powerful tool, experimental verification remains the gold standard in chemical analysis.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

NIST Chemistry WebBook. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Molecular Structure of (2,3-Dihydro-1H-inden-2-YL)methanol

Introduction: The Indane Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The indane moiety, a bicyclic structure fusing a benzene ring with a cyclopentane ring, is a quintessential example of such a scaffold.[1][2] Its rigid conformation provides a defined orientation for appended functional groups, making it an ideal building block for designing molecules with high target specificity. Indane analogues are core components of efficacious pharmaceuticals, including the HIV protease inhibitor Indinavir and the anti-inflammatory drug Sulindac.[1][2]

This guide focuses on a key derivative, (2,3-Dihydro-1H-inden-2-YL)methanol. As a bifunctional molecule featuring the rigid indane core and a reactive primary alcohol, it serves as a versatile intermediate for synthesizing complex bioactive molecules.[3] Understanding its precise molecular structure, properties, and spectroscopic signature is fundamental for its effective application in drug discovery programs, particularly in the development of novel anticancer and neuroprotective agents.[3]

Molecular Identity and Physicochemical Profile

This compound, also known as 2-Hydroxymethylindane, is a stable aromatic alcohol.[4][5] Its structure consists of the 2,3-dihydro-1H-indene core with a hydroxymethyl group (-CH₂OH) attached at the C-2 position of the five-membered ring.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [5] |

| CAS Number | 5445-45-4 | [4][6] |

| Molecular Formula | C₁₀H₁₂O | [4][6] |

| Molecular Weight | 148.20 g/mol | [3][4] |

| InChI Key | ULVJTHHSGWAIOA-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1C(CC2=CC=CC=C21)CO |[4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless liquid (presumed) | General Knowledge |

| Boiling Point | 264 °C | [4] |

| Density | 1.08 g/cm³ | [3] |

| Flash Point | 122.4 °C | [3] |

| Topological Polar Surface Area | 20.2 Ų |[7] |

Synthesis and Purification

The synthesis of this compound is typically achieved via the reduction of a carbonyl group at the C-2 position of the indane ring. A common and efficient laboratory-scale precursor is 2,3-dihydro-1H-indene-2-carboxylic acid or its corresponding ester.

Causality of Experimental Choice: The reduction of a carboxylic acid or ester to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is chosen over milder agents like sodium borohydride (NaBH₄) because NaBH₄ is generally not reactive enough to reduce esters or carboxylic acids. The reaction is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water or other protic sources. The workup procedure involves carefully quenching the excess hydride and hydrolyzing the resulting aluminum alkoxide complex to liberate the final alcohol product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Ester Reduction

Objective: To synthesize this compound from ethyl 2,3-dihydro-1H-indene-2-carboxylate.

Materials:

-

Ethyl 2,3-dihydro-1H-indene-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

-

Addition of Ester: Ethyl 2,3-dihydro-1H-indene-2-carboxylate (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. The resulting granular precipitate (aluminum salts) is removed by filtration through a pad of Celite, washing the filter cake with diethyl ether.

-

Extraction: The combined organic filtrate is washed with 1 M HCl, water, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude alcohol is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Elucidation and Spectroscopic Signature

Confirming the molecular structure of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence of its identity and purity.

Caption: Workflow for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.25 - 7.10 | Multiplet | 4H | Ar-H | Aromatic protons of the benzene ring. |

| ~ 3.70 | Doublet | 2H | -CH₂OH | Methylene protons adjacent to the hydroxyl group, coupled to the C2-proton. |

| ~ 3.15 | Doublet of Doublets | 2H | Ar-CH ₂ (Ha) | Benzylic protons (axial), coupled to Hb and the C2-proton. |

| ~ 2.70 | Doublet of Doublets | 2H | Ar-CH ₂ (Hb) | Benzylic protons (equatorial), coupled to Ha and the C2-proton. |

| ~ 2.50 | Multiplet | 1H | -CH -CH₂OH | Methine proton at C2, coupled to adjacent CH₂ groups. |

| ~ 1.60 | Broad Singlet | 1H | -CH₂OH | Labile hydroxyl proton; signal may exchange with D₂O. |

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 141.0 | Ar-C (quaternary) | Quaternary aromatic carbons at the ring fusion. |

| ~ 126.5 | Ar-C H | Aromatic methine carbons. |

| ~ 124.5 | Ar-C H | Aromatic methine carbons. |

| ~ 67.0 | -C H₂OH | Carbon of the hydroxymethyl group. |

| ~ 45.0 | -C H- | Aliphatic methine carbon at C2. |

| ~ 35.0 | Ar-C H₂ | Benzylic carbons at C1 and C3. |

Note: The predicted NMR data is based on standard chemical shift values and coupling patterns for similar structural motifs. Actual experimental values may vary slightly.[8]

Protocol: NMR Sample Preparation

-

Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full assignment.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

-

Expected Molecular Ion (M⁺): For C₁₀H₁₂O, the expected exact mass is 148.0888. A high-resolution mass spectrum (HRMS) should show a peak at m/z ≈ 148.0888, confirming the molecular formula.

-

Key Fragmentation: A prominent fragment would likely be observed at m/z = 117, corresponding to the loss of the hydroxymethyl radical (•CH₂OH), resulting in the stable indanyl cation [M - 31]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the alcohol O-H bond due to hydrogen bonding.

-

C-O Stretch: A strong band around 1050-1150 cm⁻¹ corresponds to the C-O single bond stretch.

-

Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

-

Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

-

Aromatic C=C Bending: Medium to strong absorptions in the 1600-1450 cm⁻¹ region.

Application in Drug Discovery and Development

The structural features of this compound make it a highly valuable starting material for medicinal chemistry campaigns.[3]

-

Scaffold for Anticancer Agents: Research has highlighted its use as a core scaffold in the synthesis of dihydro-1H-indene derivatives that act as potent tubulin polymerization inhibitors.[3] By modifying the hydroxymethyl group, chemists can introduce pharmacophores that bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. These compounds have shown promising anti-angiogenic and antiproliferative activities in preclinical models.[3]

-

Intermediate in Neuroscience Research: The 2,3-dihydro-1H-indene structure is a recognized pharmacophore in the development of agents targeting the central nervous system (CNS).[3] This building block is featured in compounds investigated as dual-target inhibitors for complex neurodegenerative diseases, where the rigid scaffold helps optimize ligand-receptor interactions.[3][10]

The molecule's utility lies in the synthetic versatility of the primary alcohol. It can be readily oxidized to an aldehyde or carboxylic acid, converted to halides for nucleophilic substitution, or used in esterification and etherification reactions, providing access to a wide library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically important building block founded on a privileged medicinal scaffold. Its well-defined three-dimensional structure, characterized by a rigid bicyclic core and a synthetically versatile hydroxymethyl group, provides an excellent starting point for the rational design of novel therapeutics. A thorough understanding of its synthesis, purification, and detailed spectroscopic signature—as outlined in this guide—is essential for researchers aiming to leverage its potential in advancing drug discovery programs.

References

-

Biosynth. This compound | 5445-45-4.

-

CymitQuimica. This compound.

-

ChemicalBook. This compound.

-

Benchchem. This compound.

-

PubChem. 2,3-dihydro-1H-inden-2-yl(naphthalen-1-yl)methanol. National Center for Biotechnology Information.

-

Figshare. Structural and Functional Characterization of Indane-Core CD4-Mimetic Compounds Substituted with Heterocyclic Amines. ACS Medicinal Chemistry Letters.

-

Guidechem. (2,3-dihydro-1H-inden-1-yl)Methanol 1196-17-4 wiki.

-

ResearchGate. Medicinal Chemistry of Indane and Its Analogues: A Mini Review.

-

National Center for Biotechnology Information. High affinity rigidified AT2 receptor ligands with indane scaffolds. PMC.

-

Eburon Organics. Indane Derivatives.

-

ResearchGate. NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indane Derivatives | Eburon [eburon-organics.com]

- 3. This compound|CAS 5445-45-4 [benchchem.com]

- 4. This compound | 5445-45-4 | FAA44545 [biosynth.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Page loading... [wap.guidechem.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. High affinity rigidified AT2 receptor ligands with indane scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of (2,3-Dihydro-1H-inden-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dihydro-1H-inden-2-YL)methanol, a key organic intermediate, holds significant interest within the realms of medicinal chemistry and materials science. Its unique bicyclic structure, featuring a hydroxyl group attached to a five-membered ring fused to a benzene ring, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring purity, predictable reactivity, and safe handling. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental methodologies and the rationale behind these analytical choices.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined and reported in the literature, others are based on predictions from computational models and data from closely related structural analogs.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.205 g/mol | [1][2] |

| CAS Number | 5445-45-4 | [1][2] |

| Boiling Point | 264 °C | [1] |

| Melting Point | Not experimentally determined. Estimated to be a low-melting solid or a viscous liquid at room temperature. The related isomer, (2,3-Dihydro-1H-inden-5-yl)methanol, has a melting point of 73.5-74.5 °C.[3] | Estimation |

| Density | Predicted: ~1.119 g/cm³ | [3] |

| Physical State | A related compound, (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol, is a liquid at room temperature.[4] | Inferred |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and DMSO. Limited solubility in water and nonpolar solvents like hexane. | Inferred from structure |

| Purity (Typical) | 98% | [2] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to the characterization of any chemical compound. The following sections detail the standard experimental protocols for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting range is typically narrow. The presence of impurities usually leads to a depression and broadening of the melting point range.

Experimental Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the range.

Causality Behind Experimental Choices: The use of a capillary tube ensures that a small, representative sample is used and allows for even heat distribution. A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for obtaining an accurate measurement.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a key characteristic for liquid compounds and can also be used to assess purity.

Experimental Protocol:

-

Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable bath (e.g., an oil bath).

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped, and the bath is allowed to cool slowly.

-

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Causality Behind Experimental Choices: This micro-boiling point method is suitable for small sample quantities. The principle relies on the point where the vapor pressure of the liquid equals the external atmospheric pressure, indicated by the cessation of bubble evolution and the liquid being drawn into the capillary.

Diagram of Boiling Point Determination Workflow: